molecular formula C17H22N2O3 B1528085 tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate CAS No. 1160248-27-0

tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1528085
CAS No.: 1160248-27-0
M. Wt: 302.37 g/mol
InChI Key: KRXBVSHIOQCWIO-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl group, an oxoindoline moiety, and a pyrrolidine ring, making it a structurally complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific biological context and the structural features of the compound .

Comparison with Similar Compounds

Comparison: tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate is unique due to its combination of the indole, pyrrolidine, and tert-butyl moieties. This structural complexity provides it with distinct chemical and biological properties compared to other similar compounds. For example, the presence of the indole moiety imparts significant biological activity, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

tert-butyl 3-(2-oxo-1,3-dihydroindol-3-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)22-16(21)19-9-8-11(10-19)14-12-6-4-5-7-13(12)18-15(14)20/h4-7,11,14H,8-10H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXBVSHIOQCWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2C3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate
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tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate
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tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate
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tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate
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tert-Butyl 3-(2-oxoindolin-3-yl)pyrrolidine-1-carboxylate
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